molecular formula C10H14N2OS B14046197 (S,E)-2-Methyl-N-(pyridin-2-ylmethylene)propane-2-sulfinamide

(S,E)-2-Methyl-N-(pyridin-2-ylmethylene)propane-2-sulfinamide

Cat. No.: B14046197
M. Wt: 210.30 g/mol
InChI Key: AIPSJOUYSQXOGI-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,E)-2-Methyl-N-(pyridin-2-ylmethylene)propane-2-sulfinamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-2-Methyl-N-(pyridin-2-ylmethylene)propane-2-sulfinamide typically involves the condensation of 2-pyridinecarboxaldehyde with (S)-2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S,E)-2-Methyl-N-(pyridin-2-ylmethylene)propane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfonamides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S,E)-2-Methyl-N-(pyridin-2-ylmethylene)propane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S,E)-2-Methyl-N-(pyridin-2-ylmethylene)propane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The pyridine ring can participate in π-π stacking interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethylene)propane-2-sulfinamide: Lacks the methyl group at the 2-position.

    2-Methyl-N-(pyridin-2-ylmethylene)propane-2-sulfonamide: Contains a sulfonamide group instead of a sulfinamide group.

Uniqueness

(S,E)-2-Methyl-N-(pyridin-2-ylmethylene)propane-2-sulfinamide is unique due to the presence of both the sulfinamide group and the methyl group at the 2-position, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(S)-2-methyl-N-(pyridin-2-ylmethylidene)propane-2-sulfinamide

InChI

InChI=1S/C10H14N2OS/c1-10(2,3)14(13)12-8-9-6-4-5-7-11-9/h4-8H,1-3H3/t14-/m0/s1

InChI Key

AIPSJOUYSQXOGI-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC1=CC=CC=N1

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.